Trifluorodecyltrichlorosilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorodecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where trichlorosilane reacts with a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with perfluorodecene in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Trifluorodecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Substituted silanes.
Scientific Research Applications
Trifluorodecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Nanotechnology: Employed in the functionalization of nanoparticles for improved stability and performance.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.
Environmental Applications: Applied in the treatment of wastewater and environmental remediation.
Mechanism of Action
The mechanism of action of trifluorodecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. This property is exploited in surface modification and functionalization processes. The compound’s fluorinated tail imparts hydrophobic and oleophobic characteristics, making it useful in creating non-wetting surfaces .
Comparison with Similar Compounds
- Perfluorooctyltrichlorosilane (PFOTCS)
- Octadecyltrichlorosilane (OTS)
- Perfluorodecyltrichlorosilane (FDTS)
Comparison: this compound is unique due to its longer fluorinated chain compared to PFOTCS and OTS, which provides enhanced hydrophobic and oleophobic properties. FDTS is similar but has a slightly different fluorinated chain length, affecting its specific applications .
Properties
CAS No. |
322407-64-7 |
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Molecular Formula |
C10H18Cl3F3Si |
Molecular Weight |
329.7 g/mol |
IUPAC Name |
trichloro(10,10,10-trifluorodecyl)silane |
InChI |
InChI=1S/C10H18Cl3F3Si/c11-17(12,13)9-7-5-3-1-2-4-6-8-10(14,15)16/h1-9H2 |
InChI Key |
JQKDRYWGEDAJRS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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